molecular formula C8H8N2 B6203562 2-ethynyl-4-methylpyridin-3-amine CAS No. 1849200-19-6

2-ethynyl-4-methylpyridin-3-amine

Cat. No.: B6203562
CAS No.: 1849200-19-6
M. Wt: 132.2
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Description

2-Ethynyl-4-methylpyridin-3-amine is a pyridine derivative characterized by an ethynyl group (–C≡CH) at position 2, a methyl group (–CH₃) at position 4, and an amine (–NH₂) at position 3 of the pyridine ring. Pyridine derivatives are pivotal in medicinal chemistry due to their roles as pharmacophores in drug design, with applications ranging from enzyme inhibition to receptor modulation .

Properties

CAS No.

1849200-19-6

Molecular Formula

C8H8N2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with an ethynylboronic acid or its derivatives . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 2-ethyl-4-methylpyridin-3-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-ethynyl-4-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynyl-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-ethynyl-4-methylpyridin-3-amine and related compounds:

Compound Name Substituents (Position) Functional Groups Key Structural Notes References
This compound Ethynyl (2), Methyl (4), Amine (3) Alkyne, Amine, Methyl Rigid alkyne; potential for cross-coupling reactions N/A (Target)
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine Trimethylsilyl-ethynyl (3), Methoxy (4), Amine (2) Silyl-protected alkyne, Methoxy, Amine Silyl group enhances stability; methoxy increases electron density
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine Trimethylsilyl-ethynyl (3), Chloro (2), Amine (4) Silyl-protected alkyne, Chloro, Amine Chloro substituent introduces steric and electronic effects
4-Methyl-3-nitropyridin-2-amine Nitro (3), Methyl (4), Amine (2) Nitro, Amine, Methyl Nitro group confers electron-withdrawing properties
2-((Trimethylsilyl)ethynyl)pyridin-3-amine Trimethylsilyl-ethynyl (2), Amine (3) Silyl-protected alkyne, Amine Silyl protection enables controlled reactivity

Key Comparisons

Electronic Effects: The nitro group in 4-methyl-3-nitropyridin-2-amine strongly withdraws electrons, making the pyridine ring electron-deficient, which contrasts with the electron-donating methyl and amine groups in this compound .

Reactivity: The silyl-protected ethynyl groups in compounds from , and 7 enable controlled desilylation for further functionalization, whereas the unprotected ethynyl in the target compound may undergo direct cross-coupling (e.g., Sonogashira reactions) . The chloro substituent in 2-chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine offers a site for nucleophilic substitution, a feature absent in the target compound .

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